5-(3-(2,2,2-Trifluoroethyl)ureido)pyridine-3-boronic acid pinacol ester
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Description
5-(3-(2,2,2-Trifluoroethyl)ureido)pyridine-3-boronic acid pinacol ester is a useful research compound. Its molecular formula is C14H19BF3N3O3 and its molecular weight is 345.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.1471561 g/mol and the complexity rating of the compound is 458. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 5-(3-(2,2,2-Trifluoroethyl)ureido)pyridine-3-boronic acid pinacol ester is the formation of carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s action can lead to the formation of new carbon-carbon bonds, which can have significant downstream effects in organic synthesis .
Pharmacokinetics
It’s important to note that boronic esters, such as the pinacol ester in this compound, are susceptible to hydrolysis, especially at physiological ph . This can influence the compound’s bioavailability, as the rate of hydrolysis can be considerably accelerated at physiological pH .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the formation of new carbon-carbon bonds . This can lead to the synthesis of new organic compounds, which can have various applications in chemical and pharmaceutical research .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the pH of the environment can significantly affect the rate of hydrolysis of the boronic ester component of the compound . Additionally, the presence of a metal catalyst, such as palladium, is crucial for the Suzuki–Miyaura coupling reaction to occur .
Properties
IUPAC Name |
1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-3-(2,2,2-trifluoroethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BF3N3O3/c1-12(2)13(3,4)24-15(23-12)9-5-10(7-19-6-9)21-11(22)20-8-14(16,17)18/h5-7H,8H2,1-4H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOLZEUCWBWXIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NC(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BF3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.